molecular formula C17H32N2OSn B6334226 3-Methoxy-4-(tributylstannyl)pyridazine CAS No. 1093951-68-8

3-Methoxy-4-(tributylstannyl)pyridazine

Cat. No.: B6334226
CAS No.: 1093951-68-8
M. Wt: 399.2 g/mol
InChI Key: OXBMCRDDEJUMFC-UHFFFAOYSA-N
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Description

3-Methoxy-4-(tributylstannyl)pyridazine is a chemical compound with the molecular formula C17H32N2OSn and a molecular weight of 399.16 g/mol . It is a derivative of pyridazine, a heterocyclic compound containing two adjacent nitrogen atoms in a six-membered ring. This compound is notable for its use in various chemical reactions and its applications in scientific research.

Preparation Methods

The synthesis of 3-Methoxy-4-(tributylstannyl)pyridazine typically involves the reaction of 3-methoxypyridazine with tributyltin chloride under specific conditions . The reaction is usually carried out in the presence of a base, such as sodium hydride or potassium carbonate, in an organic solvent like tetrahydrofuran (THF) or dimethylformamide (DMF). The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired product is formed. Industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

3-Methoxy-4-(tributylstannyl)pyridazine undergoes various types of chemical reactions, including:

Common reagents used in these reactions include palladium catalysts, bases like sodium hydride, and solvents such as THF and DMF. The major products formed depend on the specific reaction conditions and the nature of the nucleophiles or electrophiles involved.

Scientific Research Applications

3-Methoxy-4-(tributylstannyl)pyridazine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Methoxy-4-(tributylstannyl)pyridazine in chemical reactions typically involves the activation of the tributyltin group, which facilitates the formation of new bonds. In cross-coupling reactions, the palladium catalyst activates the tributyltin group, allowing it to react with electrophiles to form carbon-carbon bonds. The molecular targets and pathways involved depend on the specific reaction and the nature of the reactants.

Comparison with Similar Compounds

3-Methoxy-4-(tributylstannyl)pyridazine can be compared with other stannylated pyridazine derivatives, such as:

The uniqueness of this compound lies in its specific combination of functional groups, which makes it a versatile intermediate in organic synthesis and valuable in various research applications.

Properties

IUPAC Name

tributyl-(3-methoxypyridazin-4-yl)stannane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5N2O.3C4H9.Sn/c1-8-5-3-2-4-6-7-5;3*1-3-4-2;/h2,4H,1H3;3*1,3-4H2,2H3;
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXBMCRDDEJUMFC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC[Sn](CCCC)(CCCC)C1=C(N=NC=C1)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H32N2OSn
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

n-Butyllithium (2.5 M solution in hexanes, 7.1 mL, 17.75 mmol) was slowly added (0.2 mL/min) to a solution of 2,2,6,6-tetramethylpiperidine (3 mL, 17.75 mmol) in dry diethyl ether (16 mL) at −30° C. under argon atmosphere. The reaction mixture was stirred at 0° C. for 30 minutes before being cooled down to −78° C. and a solution of 3-methoxypyridazine (Preparation 8a, 0.85 g, 7.72 mmol) in dry diethyl ether (4 mL) was slowly added (0.03 mL/min). The reaction mixture was stirred at this temperature for 10 additional minutes before the addition of tributylchlorostannane (2.5 mL, 9.22 mmol). After stirring at −78° C. for 45 minutes, a mixture of diethyl ether and aqueous saturated solution of ammonium chloride (15 mL/5 mL) was added and the temperature was allowed to warm up to ambient temperature. Additional diethyl ether (300 mL) was then added to the mixture and the organic layer was separated, washed with saturated aqueous solution of ammonium chloride, dried over magnesium sulphate and the solvent removed under reduced pressure. The residue was purified by flash chromatography (100% hexanes to 1:1 hexanes/diethyl ether) to give the title compound (0.31 g, 10%) as a pale yellow oil.
Quantity
7.1 mL
Type
reactant
Reaction Step One
Quantity
3 mL
Type
reactant
Reaction Step One
Quantity
16 mL
Type
solvent
Reaction Step One
Quantity
0.85 g
Type
reactant
Reaction Step Two
Quantity
4 mL
Type
solvent
Reaction Step Two
Name
tributylchlorostannane
Quantity
2.5 mL
Type
reactant
Reaction Step Three
Quantity
300 mL
Type
solvent
Reaction Step Four
Quantity
15 mL
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five
Yield
10%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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